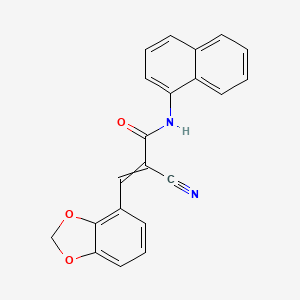

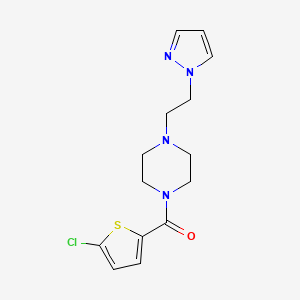

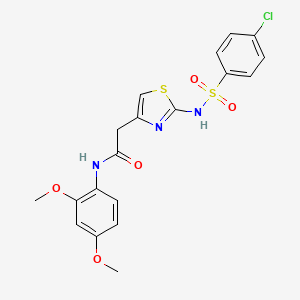

![molecular formula C22H14F2N2O2S B2551944 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361468-96-4](/img/structure/B2551944.png)

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from benzazoles or benzohydazide derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole is achieved through a two-step process from the corresponding pentafluorophenyl benzazoles . Similarly, 2-(2,6-difluorophenyl)-5-phenyl-1,3,4-oxadiazoles are synthesized by cyclization of N-(2,6-difluorobenzoil) derivatives in thionyl chloride . These methods could potentially be adapted for the synthesis of 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide by incorporating the appropriate phenoxyphenyl and thiazolyl substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide includes aromatic rings, heterocycles such as oxadiazoles or thiazoles, and substituents like fluorine atoms that can influence the electronic properties of the molecule. The presence of these structural elements can affect the molecule's reactivity, fluorescence, and ability to interact with metal cations or respond to pH changes .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with metal cations and changes in fluorescence in response to pH variations. For example, benzothiazole analogues are suitable for sensing zinc cations, and their fluorescence properties are sensitive to pH, particularly in the range of pH 7-8 . These reactions are attributed to the high acidity of the fluorophenol moiety, which is a feature that could also be present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures, such as their spectral-luminescent properties, have been studied. The synthesized oxadiazoles exhibit specific fluorescence characteristics, which are likely influenced by the difluorophenyl group and the nature of the acylating agents used in their synthesis . These properties are crucial for their potential applications as fluorescent probes or in optoelectronic devices.

Scientific Research Applications

Antipathogenic Activity

Research has shown that derivatives structurally related to 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and tested for antipathogenic activity. These studies indicate that the presence of fluorine atoms significantly impacts the antimicrobial efficacy of these compounds. Specifically, acylthioureas with various halogenated phenyl substituents, including fluorine, have demonstrated significant antibacterial activity, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that the subject compound could be a potential candidate for further development as an antimicrobial agent with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

Another critical area of application for derivatives of 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is in anticancer research. Studies involving N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar structural framework, have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds have exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than standard reference drugs. This underscores the potential of 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide derivatives in developing new anticancer therapies (Ravinaik et al., 2021).

Spectral-Luminescent Properties

Derivatives of the compound have also been explored for their spectral-luminescent properties, which are crucial for applications in material science, including organic electronics and fluorescence-based sensors. For instance, studies on 2-(2,6-Difluorophenyl)-5-phenyl[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles have contributed to understanding how the structural modifications, such as the introduction of fluorine atoms, affect the luminescent properties of these compounds. This research could inform the design of new materials with tailored optical properties for use in light-emitting devices (Mikhailov et al., 2018).

properties

IUPAC Name |

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O2S/c23-17-7-4-8-18(24)20(17)21(27)26-22-25-19(13-29-22)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHCIEVLNODFAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

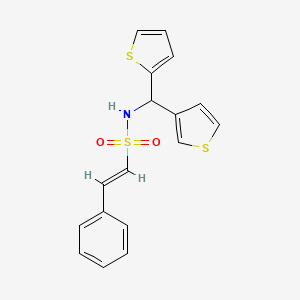

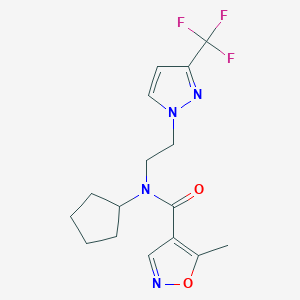

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)

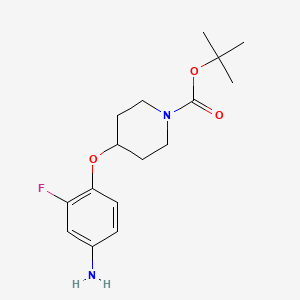

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)

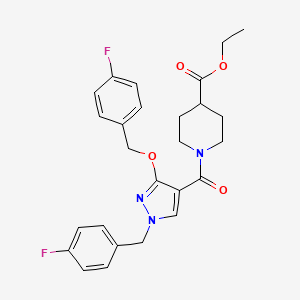

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)